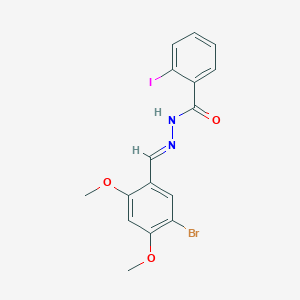![molecular formula C18H14N2O5 B326300 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326300.png)
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE typically involves the reaction of 4-formyl-2-methoxyphenyl acetate with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative .
Scientific Research Applications
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research[4][4].
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Benzeneacetic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-ethyl-, ethyl ester
Uniqueness
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific structural features, such as the presence of both an isoindole and an imine group.
Properties
Molecular Formula |
C18H14N2O5 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H14N2O5/c1-11(21)25-15-8-7-12(9-16(15)24-2)10-19-20-17(22)13-5-3-4-6-14(13)18(20)23/h3-10H,1-2H3/b19-10+ |
InChI Key |
VUQPCLIZTUQZEU-VXLYETTFSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326217.png)
![2-hydroxy-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326218.png)
![2-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326220.png)
![4-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326221.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326224.png)
![N'-[(2-methylphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B326226.png)

![2-{[2-(Diphenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B326229.png)
![2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B326231.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B326235.png)
![5-[({4'-[(3-Hydroxy-4-methoxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-2-methoxyphenol](/img/structure/B326236.png)
![N-[(3-methyl-2-thienyl)methylene]-N-[4-(4-{[(3-methyl-2-thienyl)methylene]amino}benzyl)phenyl]amine](/img/structure/B326238.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B326240.png)
